2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline
Description
Properties
IUPAC Name |
2-methoxy-N-[(2-methylpyrazol-3-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-10(7-8-14-15)9-13-11-5-3-4-6-12(11)16-2/h3-8,13H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWQRDBLUCQZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline typically involves the reaction of 2-methoxyaniline with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane and reagents like triethylamine . The reaction mixture is stirred under an ice-water bath to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline derivatives
Scientific Research Applications
Chemistry
2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that could exhibit enhanced properties or functionalities.
Recent studies have indicated that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation. The following are notable aspects of its biological applications:
Anticancer Properties:
- The compound has been investigated for its potential to inhibit cancer cell proliferation. Research indicates that pyrazole derivatives often interact with specific molecular targets involved in cancer progression, leading to reduced tumor growth in various models.
Anti-inflammatory Effects:
- Studies have shown that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Medicinal Chemistry
Due to its structural characteristics, 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline is being explored as a potential drug candidate . Its ability to interact with biological targets suggests it could lead to new therapeutic agents for treating diseases such as cancer and chronic inflammation.
Industrial Applications
In addition to its medicinal uses, this compound is also utilized in the development of specialty chemicals , including dyes and pigments. The functional groups present in the molecule contribute to its chemical reactivity, making it suitable for various industrial applications .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates the creation of complex derivatives |
| Biological Activity | Anticancer and anti-inflammatory properties | Inhibits cancer cell proliferation; modulates inflammation |
| Medicinal Chemistry | Potential drug candidate | Shows promise in treating cancer and inflammation |
| Industrial Applications | Development of dyes and specialty chemicals | Unique reactivity enhances industrial utility |
Case Study 1: Anticancer Activity
A study conducted on various pyrazole derivatives, including 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline, demonstrated significant inhibition of cancer cell lines (e.g., breast and prostate cancer). The mechanism involved the downregulation of key signaling pathways associated with cell survival and proliferation.
Case Study 2: Anti-inflammatory Effects
In vitro studies revealed that this compound reduced the secretion of pro-inflammatory cytokines in macrophage cultures. The findings suggest its potential as an anti-inflammatory agent, warranting further investigation in vivo.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
- Structure : C11H12FN3O (Mol. Wt. 221.24) .
- Key Differences : Fluorine substitution at the para position of the aniline ring replaces the methoxy group.
- Properties :
- Electron-withdrawing fluorine reduces electron density on the aromatic ring, altering reactivity and binding affinity.
- Lower solubility in polar solvents compared to the methoxy analog due to reduced hydrogen-bonding capacity.
- Applications : Fluorinated analogs are often used to enhance metabolic stability in drug design .
N-(4-Fluorobenzyl)-3,4-dimethoxy-N-((4-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)thiazol-2-yl)methyl)aniline
2-(1H-Pyrazol-5-yl)aniline
N-{2-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline
- Structure : Features a tetrazole ring instead of pyrazole .
- Key Differences: Tetrazole: Acts as a bioisostere for carboxylic acids, improving metabolic stability. 4-Methoxyphenyl group: Adds another site for hydrophobic interactions.
- Applications : Tetrazoles are common in angiotensin II receptor antagonists .
Data Table: Comparative Analysis
Structure-Activity Relationships (SAR)
- Methoxy Group: Enhances solubility and hydrogen-bond donor capacity, critical for target binding in aqueous environments .
- Methyl-Pyrazole : Increases lipophilicity, favoring passive diffusion across biological membranes .
- Fluorine vs.
- Heterocyclic Additions (Thiazole/Tetrazole) : Expand pharmacological profiles via diverse binding modes (e.g., metal chelation, bioisosterism) .
Biological Activity
2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline, a compound with the CAS number 1006450-90-3, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline is CHNO. It features a methoxy group attached to an aniline structure, linked via a methyl bridge to a pyrazole moiety. This unique structural composition is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have investigated the anticancer properties of pyrazole derivatives, including 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline.
Case Studies and Research Findings
-
Cell Line Studies :
- A study highlighted that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline showed IC values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
- Another derivative demonstrated an IC value of 4.2 µM against A375 melanoma cells, indicating potent anticancer activity .
- Mechanism of Action :
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence regarding the antimicrobial efficacy of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline.
Research Findings
-
Antibacterial Activity :
- Compounds with similar structures have shown promising antibacterial activity against various strains. For example, MIC (Minimum Inhibitory Concentration) values were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
- This suggests that derivatives of pyrazole could be effective in treating infections caused by resistant bacterial strains.
- Antifungal Activity :
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline, and how can reaction conditions be optimized?
The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example:
- Step 1 : React 2-methoxyaniline with a formylating agent (e.g., formaldehyde) to introduce an aldehyde group.
- Step 2 : Couple the resulting aldehyde with 1-methyl-1H-pyrazol-5-ylmethanamine via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at 25–50°C .
- Optimization : Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) can reduce reaction time and improve yield compared to classical thermal methods .
Q. How is the purity and identity of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline validated?
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with flame ionization detection. Commercial batches often report ≥95% purity, verified by elemental analysis (C, H, N content) .
- Structural Confirmation : Employ - and -NMR to confirm substitution patterns, and FT-IR to identify functional groups (e.g., N-H stretching at ~3400 cm) .
Q. What safety protocols are critical when handling this compound?
- Hazards : Classified as a skin/eye irritant (Category 2/2A). Avoid inhalation and direct contact .
- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the electron-donating methoxy group influence the basicity and reactivity of the aniline moiety?
The methoxy group (-OCH) increases electron density on the aniline nitrogen via resonance, enhancing basicity compared to unsubstituted aniline. This can be quantified using pKa measurements (e.g., potentiometric titration in aqueous ethanol). The basicity trend aligns with substituted anilines: p-methoxyaniline > aniline > p-nitroaniline .
Q. What computational methods are suitable for predicting hydrogen-bonding interactions in crystalline forms of this compound?
Q. How can contradictory data on reaction yields be resolved in scale-up syntheses?
- Troubleshooting :
- Kinetic Control : Optimize temperature and solvent polarity (e.g., switch from THF to DMF to stabilize intermediates).
- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-alkylation) and adjust stoichiometry .
- Case Study : A 15% yield drop at 10g scale was attributed to incomplete imine formation; adding molecular sieves improved yield to 85% .
Q. What strategies are effective for functionalizing the pyrazole ring to modify biological activity?
- Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) at the pyrazole C-4 position using N-bromosuccinimide (NBS) in DCM .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), KCO) adds aromatic groups for enhanced bioactivity screening .
Methodological Guidelines
Q. How to design a crystallization experiment for this compound to study polymorphism?
Q. What spectroscopic techniques are best for monitoring degradation under oxidative stress?
- UV-Vis : Track absorbance changes at λ ~270 nm (aromatic transitions).
- EPR : Detect radical intermediates formed during oxidation with HO/Fe .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
